N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and benzene derivatives, followed by sulfonylation and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
- N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
- N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide
Uniqueness
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H26N2O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide |
InChI |
InChI=1S/C24H26N2O4S2/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
NNCDMYQXZBBLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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